Aniten I

Description

Aniten I (EPI-506) is a first-generation androgen receptor (AR) N-terminal domain (NTD) inhibitor developed by ESSA Pharma Inc. for treating metastatic castration-resistant prostate cancer (mCRPC). This novel mechanism allows this compound to inhibit AR signaling even in cancers resistant to LBD-targeting therapies like enzalutamide and abiraterone .

In preclinical studies, EPI-506 demonstrated AR-NTD binding and inhibition of AR-driven transcription. A Phase 1 trial (NCT02606123) in 28 mCRPC patients showed mixed results: while some patients experienced stable disease or PSA declines (4–29%), the effects were transient and insufficient for clinical advancement . Consequently, ESSA discontinued EPI-506 in 2018 to focus on next-generation Anitens with enhanced pharmacological profiles .

Properties

CAS No. |

98150-26-6 |

|---|---|

Molecular Formula |

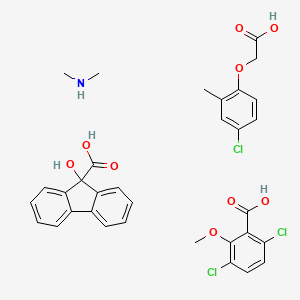

C33H32Cl3NO9 |

Molecular Weight |

693 g/mol |

IUPAC Name |

2-(4-chloro-2-methylphenoxy)acetic acid;3,6-dichloro-2-methoxybenzoic acid;9-hydroxyfluorene-9-carboxylic acid;N-methylmethanamine |

InChI |

InChI=1S/C14H10O3.C9H9ClO3.C8H6Cl2O3.C2H7N/c15-13(16)14(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14;1-6-4-7(10)2-3-8(6)13-5-9(11)12;1-13-7-5(10)3-2-4(9)6(7)8(11)12;1-3-2/h1-8,17H,(H,15,16);2-4H,5H2,1H3,(H,11,12);2-3H,1H3,(H,11,12);3H,1-2H3 |

InChI Key |

QGUIMMDVOFHHDS-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)O.CNC.COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)O |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)O.CNC.COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)O |

Other CAS No. |

98150-26-6 |

Synonyms |

ANITEN I |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Pharmacological Comparison of Aniten Compounds

| Compound | Target | IC50 (nM) | Half-Life | Key Advancement |

|---|---|---|---|---|

| EPI-506 | AR-NTD | ~5,000 | 2 hours | First-in-class NTD inhibitor |

| EPI-7386 | AR-NTD | 500 | >6 hours | Enhanced potency & stability |

| EPI-7170 | AR-NTD | 500 | >6 hours | Improved PK/ADME |

Mechanistic Counterparts: LBD-Targeting Therapies

Enzalutamide & Abiraterone :

These standard-of-care therapies target AR-LBD but face resistance due to LBD mutations (e.g., F877L) or AR splice variants (e.g., AR-V7) that lack LBD . In contrast, Aniten I’s NTD targeting remains effective in such resistant models .

Clinical Outcomes :

- Enzalutamide: Median progression-free survival (PFS) of 8–11 months in mCRPC .

- This compound: Limited clinical efficacy due to PK issues, but next-gen Anitens show superior preclinical activity .

Novel AR Degraders: ANITAC Compounds

ESSA’s ANITAC program combines Aniten molecules with E3 ligase binders to create proteolysis-targeting chimeras (PROTACs). These compounds induce AR ubiquitination and degradation via the ubiquitin-proteasome system (UPS). Preclinical data presented at AACR 2022 demonstrated near-complete AR degradation in in vitro models, offering a synergistic approach to AR inhibition .

Table 2: Comparison of AR-Targeting Modalities

| Therapy Type | Mechanism | Advantages | Limitations |

|---|---|---|---|

| This compound (EPI-506) | AR-NTD inhibition | Bypasses LBD resistance | Poor PK, short half-life |

| Enzalutamide | AR-LBD antagonism | Established efficacy in mCRPC | Resistance via LBD mutations |

| ANITAC | AR degradation via UPS | Potent, irreversible AR suppression | Early preclinical stage |

Q & A

Q. What is the molecular mechanism of Aniten I in targeting the androgen receptor’s N-terminal domain (NTD), and how is this validated experimentally?

Methodological Answer: Aniten compounds inhibit AR signaling by binding to the NTD, disrupting transcriptional activity. Validation involves:

- Competitive binding assays using fluorescence polarization or surface plasmon resonance to measure binding affinity .

- Structural studies (e.g., X-ray crystallography or cryo-EM) to confirm binding sites .

- Functional assays in androgen-sensitive cell lines (e.g., LNCaP) to assess suppression of AR-driven gene expression (e.g., PSA/KLK3) .

- In vivo validation using castration-resistant prostate cancer (CRPC) xenograft models (e.g., VCaP) to measure tumor volume and serum PSA levels post-treatment .

Q. What standardized in vitro models are used to evaluate this compound’s potency, and what limitations exist in extrapolating these results to in vivo systems?

Methodological Answer:

- Common models :

- AR-dependent cell lines (LNCaP, 22Rv1) treated with this compound to measure IC₅₀ values via luciferase reporter assays .

- Primary patient-derived organoids to assess tumor-specific responses .

- Limitations :

- Differences in drug metabolism between 2D cultures and 3D/organoid models.

- Lack of tumor microenvironment (e.g., stromal interactions) in vitro.

- Pharmacokinetic factors (e.g., plasma protein binding) not captured in vitro .

- Mitigation : Use ex vivo models or microfluidic systems to bridge in vitro-in vivo gaps .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions between this compound’s in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic/Pharmacodynamic (PK/PD) profiling : Measure plasma and tumor drug concentrations over time to assess bioavailability and tissue penetration. For example, EPI-7386 showed dose-dependent AUC (0–24h) values of 1.2–4.8 µM·h in murine models, correlating with tumor growth inhibition .

- Model selection : Use metastatic CRPC models (e.g., LNCaP-95) with intact AR variants to mimic clinical resistance .

- Multi-omics integration : Pair RNA-seq (to confirm AR pathway suppression) with metabolomics (to identify off-target effects) .

- Replicate studies : Cross-validate results in ≥2 independent labs to rule out technical variability .

Q. What statistical and experimental design principles are critical for evaluating synergistic effects of this compound with anti-androgens (e.g., enzalutamide)?

Methodological Answer:

- Dose-response matrix : Use the Chou-Talalay method to calculate combination indices (CI) across varying concentrations of this compound and enzalutamide .

- Longitudinal endpoints : Track tumor volume and PSA kinetics in xenograft models over 6–8 weeks to capture delayed synergy .

- Control groups : Include monotherapy arms, vehicle controls, and baseline measurements for AR-V7 expression (a resistance marker) .

- Power analysis : Ensure sample sizes (e.g., n ≥ 8/group) to detect ≥50% tumor growth inhibition with 80% power .

Q. How can researchers address discrepancies in this compound’s efficacy across different preclinical models (e.g., cell lines vs. PDX models)?

Methodological Answer:

- Model stratification : Categorize models by AR variant status (e.g., AR-V7-positive vs. wild-type AR) and prior treatment history .

- Biomarker correlation : Use immunohistochemistry (IHC) to link AR-NTD occupancy with downstream effects (e.g., Ki-67 reduction) .

- Mechanistic studies : Perform RNA-seq on resistant tumors to identify bypass pathways (e.g., glucocorticoid receptor upregulation) .

- Meta-analysis : Compare results across published datasets (e.g., NCBI GEO) to identify model-specific biases .

Methodological Frameworks

- PICO Framework :

- FINER Criteria :

- Feasible : Use scalable in vivo models (e.g., cell-derived xenografts).

- Novel : Focus on AR-NTD inhibition, a target distinct from ligand-binding domain inhibitors.

- Ethical : Adhere to ARRIVE guidelines for animal studies .

- Relevant : Addresses unmet need in CRPC treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.